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Hydroxyzine d4

Cat. No.: B602479
CAS No.: 1219908-92-5
M. Wt: 378.93
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Description

Significance of Isotopic Labeling in Chemical Biology and Drug Discovery

Isotopic labeling is a cornerstone of modern chemical biology and drug discovery, offering unparalleled insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comchemicalsknowledgehub.com By tracking these labeled molecules, scientists can elucidate metabolic pathways, identify drug metabolites, and understand the mechanisms of drug action at a molecular level. musechem.comstudysmarter.co.uk This information is crucial for optimizing drug candidates, enhancing their efficacy, and ensuring their safety. nih.gov

The applications of isotopic labeling are vast and varied, spanning from early-stage in vitro studies to late-stage clinical trials. musechem.comchemicalsknowledgehub.com In drug discovery, these labeled compounds are instrumental in high-throughput screening and binding assays to identify promising lead candidates. musechem.com Furthermore, they are indispensable in mechanistic studies, helping to unravel the intricate interactions between a drug and its biological target. symeres.com

Role of Deuterium (B1214612) Substitution in Pharmacological and Metabolic Investigations

Among the stable isotopes, deuterium, a heavy isotope of hydrogen, holds a special place in pharmacological and metabolic investigations. symeres.comnih.gov The substitution of hydrogen with deuterium, a process known as deuteration, can have a profound impact on a drug's metabolic stability. nih.govjuniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. juniperpublishers.cominformaticsjournals.co.in

This "kinetic isotope effect" can slow down the rate of drug metabolism, particularly for drugs that are broken down through pathways involving the cleavage of a C-H bond. juniperpublishers.cominformaticsjournals.co.in By strategically replacing hydrogen atoms at metabolically vulnerable sites with deuterium, medicinal chemists can enhance a drug's pharmacokinetic profile. nih.govinformaticsjournals.co.in This can lead to a longer biological half-life, reduced dosing frequency, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites. nih.govjuniperpublishers.comdovepress.com

Definition and Purpose of Hydroxyzine-d4 as a Deuterated Analogue

Hydroxyzine-d4 is a deuterated analogue of Hydroxyzine (B1673990), a first-generation antihistamine. vulcanchem.comvulcanchem.com In Hydroxyzine-d4, four specific hydrogen atoms on the parent molecule have been replaced with deuterium atoms. vulcanchem.com This isotopic labeling does not alter the fundamental pharmacological properties of the drug but provides a critical analytical advantage. vulcanchem.comvulcanchem.com

The primary purpose of Hydroxyzine-d4 is to serve as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). vulcanchem.comvulcanchem.com An internal standard is a compound of known concentration that is added to a sample to aid in the quantification of the analyte of interest, in this case, Hydroxyzine. aptochem.comscioninstruments.com Because Hydroxyzine-d4 is chemically almost identical to Hydroxyzine, it behaves similarly during sample extraction, chromatography, and ionization. aptochem.comclearsynth.com However, due to its increased mass, it can be distinguished from the non-labeled drug by the mass spectrometer. vulcanchem.comaptochem.com This allows for highly accurate and precise measurement of Hydroxyzine concentrations in complex biological matrices like plasma or urine. vulcanchem.comtexilajournal.com This precise quantification is essential for pharmacokinetic studies, which track the absorption, distribution, metabolism, and elimination of Hydroxyzine in the body. vulcanchem.com

Research Findings in Detail

The use of deuterated internal standards like Hydroxyzine-d4 significantly improves the robustness and reliability of bioanalytical methods. aptochem.comclearsynth.com Research has demonstrated that using a stable isotope-labeled internal standard is the best practice for bioanalysis with mass spectrometry detection. aptochem.com It effectively compensates for variability in sample preparation, chromatographic injection, and ionization efficiency, which are common challenges in quantitative analysis. aptochem.comscioninstruments.com

Properties

CAS No.

1219908-92-5

Molecular Formula

C21H23D4ClN2O2

Molecular Weight

378.93

Purity

98% HPLC

Related CAS

68-88-2 (unlabelled)

Synonyms

2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1- yl}ethoxy)(D4)ethan-1-ol

tag

Hydroxyzine

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Hydroxyzine D4

Precursor Selection and Deuteration Techniques

The synthesis of Hydroxyzine-d4 relies on the use of deuterated precursors. vulcanchem.com The primary strategies involve either starting with a pre-labeled key intermediate or introducing deuterium (B1214612) at a specific stage of the synthesis. A common approach is to utilize a deuterated piperazine (B1678402) ring, which forms the core of the hydroxyzine (B1673990) molecule. nih.govatlanchimpharma.com

Deuteration techniques can vary. One method is catalytic deuterium exchange, which uses deuterated solvents like heavy water (D₂O) in the presence of a metal catalyst (e.g., Palladium on carbon) to replace hydrogen atoms with deuterium. ansto.gov.au Another approach involves the direct synthesis of precursors with deuterium already incorporated. For instance, the deuterated side chain, 2-(2-chloroethoxy)ethanol (B196239), can be synthesized and then coupled with the piperazine intermediate. The selection of the precursor is critical as it dictates the position and number of deuterium atoms in the final product.

Table 1: Key Precursors for Hydroxyzine-d4 Synthesis

Precursor Name Role in Synthesis Deuteration Strategy
Piperazine-d8 Core heterocyclic structure Starting with a fully deuterated piperazine ring ensures stable labeling. nih.gov
2-(2-Chloroethoxy)ethanol-d4 Side-chain component Synthesized separately with deuterium and then attached to the core.

Modern techniques like flow chemistry are also being explored to enhance the efficiency and safety of deuteration processes, allowing for reactions at ambient pressure and temperature and reducing waste. ansto.gov.aubionauts.jp

Multi-Step Synthetic Pathways for Deuterium Incorporation

The synthesis of Hydroxyzine-d4 is a multi-step process. A frequently cited pathway involves the coupling of a deuterated piperazine with other non-labeled precursors. nih.govatlanchimpharma.com

A representative synthesis of a related analogue, Hydroxyzine-d8, illustrates this approach:

Step 1: Coupling of Piperazine-d8. Piperazine-d8 is reacted with 4-chlorobenzhydryl chloride. This reaction forms the first key intermediate, 1-((4-chlorophenyl)(phenyl)methyl)piperazine-d8. nih.gov

Step 2: Alkylation. The intermediate is then reacted with 2-(2-chloroethoxy)ethanol to attach the ethoxyethanol side chain. This step yields the final Hydroxyzine-d8 product. nih.gov

Considerations for Isotopic Purity and Chemical Yield in Hydroxyzine-d4 Production

Achieving high isotopic and chemical purity is paramount for the utility of Hydroxyzine-d4 as an internal standard.

Isotopic Purity: This refers to the percentage of the compound that contains the desired number of deuterium atoms. High isotopic purity (typically ≥98%) is essential to avoid interference from partially labeled or unlabeled species in mass spectrometry analysis. vulcanchem.com Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are used to confirm the degree and position of deuterium incorporation. criver.com

Chemical Purity: This measures the absence of other chemical compounds or impurities. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing chemical purity, with a target of ≥98% for research-grade material. vulcanchem.comnih.gov

Table 2: Quality Control Parameters for Hydroxyzine-d4

Parameter Specification Analytical Method
Chemical Purity ≥98% HPLC vulcanchem.com
Isotopic Purity ≥98% LC-MS/MS, NMR vulcanchem.com

Custom Synthesis Approaches for Stable Isotope-Labeled Hydroxyzine Analogues

The principles used to synthesize Hydroxyzine-d4 can be adapted to create a variety of stable isotope-labeled analogues for different research needs. criver.comschd-shimadzu.com Custom synthesis allows for:

Varying the number of deuterium atoms (e.g., d3, d6, d8) by selecting different deuterated precursors. nih.gov

Incorporating other stable isotopes , such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), to aid in metabolic studies or complex NMR analysis. symeres.comatlanchimpharma.com

Site-specific labeling to investigate metabolic pathways. By placing deuterium at a site known to be metabolically active, researchers can study the kinetic isotope effect, which can slow down metabolism at that position. symeres.com

Custom synthesis services offer tailored solutions, designing synthetic routes for novel or complex labeled compounds and providing comprehensive analytical data, including a Certificate of Analysis, to support their use in regulated studies. criver.comschd-shimadzu.com

Advanced Analytical Methodologies Utilizing Hydroxyzine D4

Mass Spectrometry-Based Quantification Techniques

Hydroxyzine-d4, a deuterated analog of the first-generation antihistamine hydroxyzine (B1673990), serves as a critical tool in modern analytical chemistry, particularly in quantitative mass spectrometry (MS). Its value lies in its near-identical chemical and physical properties to the non-deuterated parent compound, allowing it to behave similarly during chromatographic separation and ionization. vulcanchem.comvulcanchem.com However, its increased molecular weight, due to the replacement of four hydrogen atoms with deuterium (B1214612), enables it to be distinguished by a mass spectrometer. This characteristic makes it an exceptional internal standard for the accurate quantification of hydroxyzine in complex biological matrices. vulcanchem.comvulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Simultaneous Analysis

Gas chromatography-mass spectrometry (GC-MS) offers another robust platform for the analysis of hydroxyzine, often used in forensic and toxicological screening. nih.govuw.edu For compounds like hydroxyzine, which are not sufficiently volatile for GC analysis, a derivatization step is typically required. nih.govresearchgate.net

A validated GC-MS method for the simultaneous determination of hydroxyzine and its metabolite cetirizine (B192768) in whole blood involved a solid-phase extraction followed by derivatization with a mixture of acetic anhydride (B1165640) and n-propanol. nih.govresearchgate.net This method demonstrated excellent linearity over a concentration range of 5.00–1000.0 ng/mL and achieved a low limit of detection of 1.50 ng/mL. nih.govresearchgate.net In this study, hydroxyzine-d4 was successfully employed as an internal standard to ensure accurate quantification. researchgate.net GC-MS methods can be highly specific due to the combination of chromatographic retention time and the unique mass fragmentation pattern of the derivatized analyte. nih.gov

Table 3: Validation Data for a GC-MS Method for Hydroxyzine and Cetirizine
ParameterValueReference
Linear Range5.00–1000.0 ng/mL nih.govresearchgate.net
Correlation Coefficient (R²)≥ 0.993 nih.govresearchgate.net
Limit of Detection (LOD)1.50 ng/mL nih.govresearchgate.net
Limit of Quantification (LOQ)5.00 ng/mL nih.govresearchgate.net
Absolute Recovery≥ 87.2% nih.govresearchgate.net
Inter-day Precision (%RSD)< 6.5% nih.gov

Role of Hydroxyzine-d4 as an Internal Standard in Quantitative Analysis

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry. Hydroxyzine-d4 is ideally suited for this role in the analysis of hydroxyzine for several reasons. vulcanchem.comvulcanchem.com First, its chemical and physical properties, including its chromatographic retention time and extraction efficiency, are virtually identical to those of the unlabeled hydroxyzine. vulcanchem.com This ensures that any loss of analyte during sample preparation or any fluctuation in instrument response will affect both the analyte and the internal standard to the same degree. nih.gov

Second, despite its similar behavior, hydroxyzine-d4 is easily distinguished from the native compound by the mass spectrometer due to the mass difference created by the four deuterium atoms. vulcanchem.comvulcanchem.com This mass shift allows the instrument to monitor the two compounds simultaneously but in different mass channels (a technique known as multiple reaction monitoring, or MRM). pharmanueva.com By calculating the ratio of the response of the analyte to the response of the known concentration of hydroxyzine-d4, analysts can achieve highly accurate and precise quantification. researchgate.net This approach effectively corrects for variations in sample extraction, matrix effects, and instrument performance, making it indispensable for bioanalytical method development, pharmacokinetic studies, and forensic toxicology. vulcanchem.comresearchgate.net

Principles of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) mass spectrometry (MS) is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.govnih.gov In the case of hydroxyzine analysis, Hydroxyzine-d4 is added to a sample at a known concentration before any sample processing steps. nih.govnih.gov

The fundamental principle of SID-MS lies in the fact that the stable isotope-labeled internal standard, such as Hydroxyzine-d4, is chemically identical to the analyte of interest (hydroxyzine). nih.gov This means it behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer. nih.govscioninstruments.com However, due to the presence of deuterium atoms, Hydroxyzine-d4 has a different mass-to-charge ratio (m/z) than the unlabeled hydroxyzine. vulcanchem.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. vulcanchem.com

By measuring the ratio of the signal intensity of the analyte to the signal intensity of the known amount of internal standard, the concentration of the analyte in the original sample can be determined with high accuracy. clearsynth.com This ratiometric measurement corrects for any loss of analyte that may occur during sample preparation and for variations in instrument response. scioninstruments.comtexilajournal.com

Advantages of Deuterated Internal Standards in Ensuring Analytical Accuracy and Precision

The use of deuterated internal standards like Hydroxyzine-d4 offers several significant advantages in analytical chemistry, contributing to enhanced accuracy and precision. clearsynth.comtexilajournal.com

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. clearsynth.com This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Since a deuterated internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. texilajournal.com By using the ratio of the analyte to the internal standard, these effects are effectively canceled out, leading to more accurate results. clearsynth.comtexilajournal.com

Compensation for Sample Loss: During the multi-step process of sample preparation, which can include extraction, evaporation, and reconstitution, some of the analyte may be lost. scioninstruments.com Because the deuterated internal standard is added at the beginning of this process, it is subject to the same potential losses as the analyte. scioninstruments.com Therefore, the ratio of the analyte to the internal standard remains constant, ensuring that the final calculated concentration is accurate despite any sample loss.

Improved Precision and Reproducibility: By correcting for variations in sample handling and instrument performance, deuterated internal standards significantly improve the precision and reproducibility of the analytical method. scispace.com This is crucial for the validation of bioanalytical methods and for obtaining reliable data in pharmacokinetic and toxicological studies. clearsynth.comoup.com

Enhanced Specificity: The use of a deuterated internal standard in conjunction with tandem mass spectrometry (MS/MS) provides a high degree of specificity. nih.gov By monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, the chances of interference from other compounds in the sample are minimized.

While deuterated standards are generally preferred, it is important to note that they may occasionally exhibit slightly different chromatographic retention times or recoveries compared to the non-labeled analyte. scispace.com However, these potential issues are typically identified and addressed during method validation. scispace.com

Method Validation Parameters: Linearity, Limit of Detection, Limit of Quantification, Accuracy, and Precision

The validation of analytical methods utilizing Hydroxyzine-d4 is essential to ensure their reliability for their intended purpose. Key validation parameters include:

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For hydroxyzine analysis, linearity has been demonstrated in various concentration ranges, for instance, from 5.00 to 1000.0 ng/mL with a correlation coefficient (R²) often exceeding 0.990. researchgate.netresearchgate.net Another study showed linearity for hydroxyzine hydrochloride over the ranges of 0.06-0.17 ng/ml and 0.6-1.7 ng/ml with a correlation coefficient greater than 0.99. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For hydroxyzine, reported LOD and LOQ values can be as low as 1.50 ng/mL and 5.00 ng/mL, respectively. researchgate.netresearchgate.net In a highly sensitive method, the LOD for hydroxyzine was found to be 0.1150 ng/mL, and the LOQ was 0.345 ng/mL. nih.gov Another validated method for hydroxyzine hydrochloride reported an LOQ of 0.09 ng/ml in an extracellular solution. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Accuracy is often expressed as a percentage of recovery, and precision is typically given as the relative standard deviation (RSD). For hydroxyzine analysis, accuracy has been reported to be within -7.6% to 7.0%, and precision (as %RSD) has been found to be less than 12%. researchgate.net In another study, the accuracy of the method for hydroxyzine hydrochloride was within a mean recovery of 80-120%, and the precision was ≤10.0% RSD. nih.gov

Table 1: Example of Method Validation Parameters for Hydroxyzine Analysis

ParameterReported ValueReference
Linearity Range5.00–1000.0 ng/mL researchgate.net
Correlation Coefficient (R²)≥0.990 researchgate.net
Limit of Detection (LOD)1.50 ng/mL researchgate.net
Limit of Quantification (LOQ)5.00 ng/mL researchgate.net
Accuracy (% Error)-7.6 to 7.0% researchgate.net
Precision (% RSD)< 12% researchgate.net

Sample Preparation Techniques for Hydroxyzine-d4 Analysis

Effective sample preparation is a critical step in the bioanalysis of hydroxyzine to remove interfering substances from the biological matrix and to concentrate the analyte of interest. The most common techniques employed for the analysis of hydroxyzine and its deuterated internal standard, Hydroxyzine-d4, include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation. scioninstruments.com

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex samples. researchgate.net It involves passing the sample through a solid sorbent bed that retains the analyte, while the unwanted components of the matrix are washed away. The analyte is then eluted from the sorbent with a small volume of a suitable solvent.

In the analysis of hydroxyzine, SPE protocols often utilize C18 or mixed-mode cation exchange cartridges. researchgate.netthermofisher.com For instance, a method for the simultaneous determination of several antihistamines, including hydroxyzine, in breast milk employed SPE for sample cleanup. researchgate.net The absolute recovery for the analytes using this method ranged from 70.5% to 120.0%. researchgate.net Another study used Bond Elut LRC Certify II columns for the isolation of hydroxyzine and its metabolite from whole blood, achieving an absolute recovery of at least 87.2% for both substances. researchgate.net

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com The choice of the organic solvent is crucial and depends on the polarity of the analyte.

For the analysis of hydroxyzine, LLE is a common and effective method. nih.govresearchgate.net In a study developing an ultra-sensitive method for hydroxyzine and its metabolite cetirizine, a simple and fast LLE was performed using ethyl acetate (B1210297) at a pH of 9. nih.govnih.gov This method resulted in a high recovery rate of over 90% for hydroxyzine. nih.gov The process typically involves mixing the biological sample (e.g., blood, urine) with a buffer to adjust the pH, adding the internal standard (Hydroxyzine-d4), and then extracting with an appropriate organic solvent. nih.gov After vortexing and centrifugation, the organic layer containing the analyte and internal standard is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis. nih.gov

Protein Precipitation Strategies

Protein precipitation is a simpler and faster method of sample preparation compared to SPE and LLE. texilajournal.com It involves the addition of a protein precipitating agent, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile, methanol), to the biological sample. texilajournal.comtestcatalog.org This causes the proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte is collected for analysis.

While protein precipitation is rapid, it may result in a less clean extract compared to SPE and LLE, as it does not remove all matrix components. This can potentially lead to more significant matrix effects in the subsequent analysis. However, for some applications, and when combined with the use of a deuterated internal standard like Hydroxyzine-d4, protein precipitation can be a suitable sample preparation strategy. texilajournal.comzu.edu.pk For instance, in the analysis of immunosuppressive drugs, a common sample preparation method involves precipitation with a mixture of zinc sulfate (B86663) and organic solvents. texilajournal.com

Derivatization Procedures for Enhanced Chromatographic Performance

In the realm of bioanalytical chemistry, particularly for gas chromatography (GC) applications, derivatization is a critical step to enhance the volatility, thermal stability, and chromatographic behavior of polar analytes like hydroxyzine. This chemical modification is often essential for achieving the sensitivity and resolution required for quantification in complex biological matrices. The use of a deuterated internal standard, such as Hydroxyzine-d4, is integral to these methods, as it corrects for variations during sample preparation and analysis.

One extensively validated method involves the simultaneous determination of hydroxyzine and its primary metabolite, cetirizine, in whole blood using gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov In this procedure, the analytes are first isolated from the blood matrix using a solid-phase extraction (SPE) technique. researchgate.net Following extraction, a derivatization step is performed using a mixture of acetic anhydride and n-propanol (1:1, v/v). researchgate.netnih.gov This reaction targets the polar functional groups of hydroxyzine, increasing its volatility and making it amenable to GC analysis. Hydroxyzine-d4 is added as an internal standard to ensure accuracy. researchgate.net The validation of this method demonstrates excellent linearity and recovery, showcasing the effectiveness of the derivatization strategy. nih.gov

Another derivatization approach for hydroxyzine analysis by GC-MS involves silylation. researchgate.net In this technique, hydroxyzine is reacted with a silylating agent such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). researchgate.net This process replaces the active hydrogen atoms in the molecule with trimethylsilyl (B98337) (TMS) groups, resulting in a less polar and more volatile TMS derivative suitable for GC-MS analysis. researchgate.net The mass spectrum of the resulting TMS derivative shows a distinct molecular ion, which aids in its characterization. researchgate.net

The primary goal of these derivatization procedures is to overcome the challenges associated with the direct analysis of polar and non-volatile compounds by GC-MS. mdpi.com By converting the analyte into a more chromatographically favorable form, these methods improve peak shape, reduce tailing, and enhance sensitivity, allowing for reliable quantification at low concentrations. mdpi.com

Table 1: Validation Parameters for GC-MS Determination of Hydroxyzine after Derivatization

ParameterFindingCitation
Internal Standard Hydroxyzine-d4 researchgate.net
Derivatizing Agent Acetic anhydride:n-propanol (1:1, v/v) researchgate.netnih.gov
Linearity Range 5.00–1000.0 ng/mL researchgate.netnih.gov
Correlation Coefficient (R²) ≥ 0.993 researchgate.netnih.gov
Limit of Detection (LOD) 1.50 ng/mL researchgate.netnih.gov
Limit of Quantification (LOQ) 5.00 ng/mL researchgate.netnih.gov
Absolute Recovery ≥ 87.2% researchgate.netnih.govresearchgate.net
Intra-day Precision (%RSD) < 9.9% nih.gov
Inter-day Precision (%RSD) < 6.5% nih.gov

Spectrophotometric Methods for Parent Compound Analysis (Comparative Context for Deuterated Analogue Research)

While advanced, hyphenated techniques like LC-MS/MS and GC-MS that utilize deuterated internal standards such as Hydroxyzine-d4 offer high sensitivity and selectivity, spectrophotometric methods remain valuable for the analysis of the parent compound, hydroxyzine, in pharmaceutical formulations. mdpi.com These methods are often preferred for routine quality control due to their simplicity, speed, cost-effectiveness, and the wide availability of instrumentation. mdpi.comwjpls.orgresearchgate.net They provide a comparative baseline for understanding the analytical challenges that necessitate the development of more complex methods for biological samples, where deuterated analogues are indispensable.

Ultraviolet-Visible Spectrophotometry (UV-Vis)

Direct UV-Vis spectrophotometry is a straightforward and rapid method for the quantification of hydroxyzine in bulk and pharmaceutical dosage forms. wjpls.orgwjpps.com The method is based on measuring the absorbance of a hydroxyzine solution at its wavelength of maximum absorption (λmax). wjpls.orgresearchgate.net Studies have shown that in solvents like water or methanol, hydroxyzine exhibits a distinct λmax around 230-235 nm. wjpls.orgwjpps.com The absorbance is directly proportional to the concentration of the drug, following Beer's law over a specified range. wjpls.orgresearchgate.net This technique is particularly useful for assaying drug content in tablets and suspensions. wjpps.com

Table 2: UV-Vis Spectrophotometric Analysis of Hydroxyzine

SolventλmaxLinearity Range (µg/mL)Correlation Coefficient (R²)Citation
Water230 nm12.5–200Not Specified wjpls.orgresearchgate.netresearchgate.net
Methanol:Buffer (50:50)235 nm1–90.999 wjpps.com
Methanol234.2 nm2-20Not Specified nih.gov

Extractive Spectrophotometric Techniques

To enhance the selectivity and sensitivity of spectrophotometric analysis, especially in the presence of excipients, extractive techniques are employed. These methods typically involve the formation of a colored ion-pair or charge-transfer complex between hydroxyzine and a specific reagent, which is then extracted into an immiscible organic solvent for measurement. scielo.org.mxresearchgate.net

Several reagents have been successfully used for this purpose:

Ion-Pair Complexation: A common method involves reacting hydroxyzine dihydrochloride (B599025) with an acidic dye like Orange II in an acidic medium. scielo.org.mxscielo.org.mx The resulting stable, red-colored ion-pair complex is extracted into chloroform (B151607) and exhibits an absorption maximum at 480 nm. scielo.org.mxscielo.org.mx The stoichiometric ratio of this complex has been determined to be 1:2 (Hydroxyzine:Orange II). scielo.org.mxscielo.org.mx Another technique uses an anionic chelate of Vanadium(V) with 6-hexyl-4-(2-thiazolylazo)resorcinol (B11964134) (HTAR), which forms a chloroform-extractable ion-association complex with hydroxyzine, measured at 554 nm. mdpi.com

Charge-Transfer Complexation: These methods are based on the reaction of hydroxyzine as an electron donor with either a σ-acceptor like iodine or a π-acceptor like picric acid. researchgate.netshd.org.rs The reaction with iodine in dichloromethane (B109758) produces a lemon-yellow complex with a λmax at 380 nm. researchgate.netshd.org.rs With picric acid in chloroform, a yellow complex is formed that absorbs at 400 nm. researchgate.netshd.org.rs Both reactions form a 1:1 drug-reagent complex. researchgate.net

These extractive methods provide a significant advantage by separating the analyte from potentially interfering substances, thereby improving the accuracy of the quantification in pharmaceutical preparations. mdpi.comscielo.org.mx

Table 3: Comparative Data for Extractive Spectrophotometric Methods for Hydroxyzine

ReagentComplex TypeSolventλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Citation
Orange II Ion-PairChloroform4801.5–152.07 x 10⁴ scielo.org.mxscielo.org.mx
V(V)-HTAR Ion-AssociationChloroform5540.43–12.23.50 x 10⁴ mdpi.com
Iodine Charge-Transfer (σ-acceptor)Dichloromethane3801.25–152.30 x 10⁴ researchgate.netshd.org.rs
Picric Acid Charge-Transfer (π-acceptor)Chloroform4003.75–457.90 x 10³ researchgate.netshd.org.rs
Chloranilic Acid Donor-AcceptorAcetonitrile53525-150Not Specified researchgate.net

Pharmacokinetic and Metabolic Research Applications of Hydroxyzine D4 in Preclinical Models

Investigation of Deuterium (B1214612) Substitution Impact on Pharmacokinetic Profiles

Deuteration, the process of substituting hydrogen with deuterium, has garnered attention for its potential to alter the pharmacokinetic and metabolic profiles of drugs. chemsrc.commedchemexpress.com This modification can lead to improved pharmacokinetic properties, potentially resulting in lower or less frequent dosing. nih.gov

The substitution of hydrogen with deuterium in hydroxyzine (B1673990) to create hydroxyzine-d4 is primarily aimed at providing a distinct mass shift for analytical purposes, particularly in mass spectrometry. vulcanchem.com This allows researchers to differentiate between the administered drug and its non-deuterated counterpart, which is crucial for accurate tracking of its absorption and distribution in biological systems. vulcanchem.com While the primary pharmacological properties are maintained, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "deuterium kinetic isotope effect" can influence the rate of metabolic processes, which in turn can subtly affect the drug's absorption and distribution patterns.

In preclinical models, hydroxyzine is known to be rapidly absorbed and distributed. wikipedia.org Following oral administration, it enters the skin at higher concentrations than in the serum. e-lactancia.orgdrugbank.com Hydroxyzine also crosses the blood-brain barrier. wikipedia.org The use of hydroxyzine-d4 enables more precise measurement of these processes by providing a clear analytical signal, distinct from any endogenous or non-deuterated compounds.

Hydroxyzine-d4 is extensively used as an internal standard in preclinical pharmacokinetic studies involving animal models. vulcanchem.comveeprho.com These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of hydroxyzine. For instance, pharmacokinetic studies in dogs and horses have been conducted to determine the parameters of hydroxyzine and its primary metabolite, cetirizine (B192768). nih.govnih.govresearchgate.net

In a study involving healthy dogs, the mean systemic availability of oral hydroxyzine was found to be 72%. nih.govresearchgate.net The drug was rapidly converted to cetirizine. nih.govresearchgate.net Another study in exercised Thoroughbred horses utilized liquid chromatography-tandem mass spectrometry to determine the concentrations of hydroxyzine and cetirizine in blood and urine samples. nih.gov Such studies often employ a deuterated internal standard like hydroxyzine-d4 to ensure the accuracy of these quantitative measurements.

The following table summarizes key pharmacokinetic parameters of hydroxyzine from preclinical studies in various animal models. The use of deuterated standards is a common practice in the analytical methods used to obtain such data.

Table 1: Selected Pharmacokinetic Parameters of Hydroxyzine in Preclinical Models

Species Half-life (t½) of Hydroxyzine Half-life (t½) of Cetirizine Key Findings Reference
Dogs Not specified 10-11 hours Rapid conversion of hydroxyzine to cetirizine. nih.govresearchgate.net
Horses 7.41 hours 7.13 hours Prolonged withdrawal time suggested for performance horses. nih.gov

| Rats | Not specified | Not specified | Fecal excretion through biliary elimination is primary route. | wikipedia.org |

This table is for illustrative purposes and summarizes data from studies on non-deuterated hydroxyzine, where deuterated standards are typically used for analysis.

Physiologically based pharmacokinetic (PBPK) modeling and simulation are powerful tools used to predict the in vivo performance of drugs and to understand how various physiological and anatomical factors influence their pharmacokinetics. researchgate.netsimulations-plus.com These models can be particularly useful in the development of new formulations, such as sustained-release tablets of hydroxyzine. simulations-plus.comnih.gov

By creating a preliminary absorption model using data from immediate-release formulations, researchers can evaluate hypothetical dissolution profiles. researchgate.netsimulations-plus.com This in silico approach can guide the development of modified-release formulations and help in establishing clinically relevant dissolution specifications. simulations-plus.comnih.gov The use of deuterated compounds like hydroxyzine-d4 in initial bioequivalence studies provides the precise data needed to build and refine these PBPK models. simulations-plus.com These models can then be used to predict the performance of a new formulation in virtual bioequivalence studies, reducing the need for extensive clinical trials. simulations-plus.comnih.gov

Preclinical Pharmacokinetic Studies Using Hydroxyzine-d4 (e.g., animal models)

Elucidation of Metabolic Pathways and Fate

Hydroxyzine undergoes extensive metabolism in the liver. e-lactancia.orgdrugbank.com The use of hydroxyzine-d4 is critical for accurately studying these metabolic pathways and identifying the resulting metabolites. vulcanchem.com

In vitro studies using liver microsomes are a standard method for investigating the metabolic pathways of drugs. Hydroxyzine-d4 can be employed in these assays to understand how deuterium substitution affects the rate of metabolism. The deuterium kinetic isotope effect can slow down metabolic reactions at the site of deuteration, which can help in identifying the primary sites of metabolism on the molecule.

Hydroxyzine is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5. drugbank.com In vitro studies can compare the metabolism of hydroxyzine and hydroxyzine-d4 to quantify the impact of deuteration on the formation of its various metabolites.

The major metabolite of hydroxyzine is cetirizine, a carboxylic acid derivative that is itself a potent second-generation antihistamine. e-lactancia.orgdrugbank.com The formation of cetirizine is a significant metabolic pathway, accounting for approximately 45% of an oral dose of hydroxyzine. e-lactancia.orgdrugbank.com When hydroxyzine-d4 is administered or used in in vitro systems, it is metabolized to cetirizine-d4.

Cetirizine-d4 is widely used as an internal standard for the quantification of cetirizine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comresearchgate.netnih.gov Its near-identical chromatographic behavior to cetirizine, combined with its different mass, allows for highly accurate and precise measurements. vulcanchem.com This is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. veeprho.comresearchgate.net

The following table provides information on hydroxyzine-d4 and its key deuterated metabolite.

Table 2: Properties of Hydroxyzine-d4 and its Deuterated Metabolite

Compound Molecular Formula Role in Research
Hydroxyzine-d4 C₂₁H₂₃D₄ClN₂O₂ Internal standard, tracer for pharmacokinetic and metabolic studies. vulcanchem.com

| Cetirizine-d4 | C₂₁H₂₁D₄ClN₂O₃ | Internal standard for quantification of cetirizine. veeprho.comlgcstandards.com |

Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement in Hydroxyzine-d4 Metabolism

The metabolic conversion of hydroxyzine is a complex process primarily occurring in the liver and mediated by several enzymes. The primary metabolic pathway involves the oxidation of hydroxyzine's alcohol group to form its major active metabolite, cetirizine. nih.govdrugbank.com This specific transformation is primarily facilitated by the enzyme alcohol dehydrogenase. e-lactancia.org

Beyond this, the cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the biotransformation of hydroxyzine. svelic.seresearchgate.net Specifically, CYP3A4 and CYP3A5 have been identified as the principal isoforms responsible for other metabolic pathways, including N-dealkylation and O-dealkylation. drugbank.come-lactancia.org The metabolism of Hydroxyzine-d4 is presumed to involve the same enzymatic pathways, as deuteration does not typically alter the fundamental metabolic routes but rather their kinetic rates.

In addition to being a substrate for CYP enzymes, hydroxyzine also exhibits inhibitory effects on certain isoforms. In vitro studies have demonstrated that hydroxyzine acts as an inhibitor of CYP2D6. svelic.senih.gov This inhibition can lead to potential drug-drug interactions when hydroxyzine is co-administered with other substances that are substrates for CYP2D6. e-lactancia.org Research using human liver microsomes has characterized the nature of this inhibition. One study determined the inhibition constant (Ki) of hydroxyzine on CYP2D6 to be approximately 4-6 μM, while another reported a Ki of 3.9 μM. e-lactancia.orgnih.gov The inhibition of CYP2D6 by hydroxyzine has been described as following a mixed model of inhibition. nih.gov At higher concentrations (IC50: 19 to 140 μM), hydroxyzine also shows inhibitory potential against CYP2C9/C10, CYP2C19, and CYP3A4 isoforms. e-lactancia.org In contrast, its active metabolite, cetirizine, shows no significant inhibitory effect on the major human liver CYP isoforms at therapeutic concentrations. e-lactancia.orgsvelic.se

Deuterium Kinetic Isotope Effects on Biotransformation

The substitution of hydrogen atoms with their heavier isotope, deuterium, at specific molecular positions in a drug candidate like Hydroxyzine-d4 is a strategic approach used in medicinal chemistry to favorably alter its pharmacokinetic profile. This strategy relies on the deuterium kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when a hydrogen atom in a bond being cleaved is replaced by a deuterium atom. researchgate.net

The C-D bond is stronger than the C-H bond. Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly than those involving a C-H bond. nih.govnih.gov In drug metabolism, many oxidative reactions catalyzed by cytochrome P450 enzymes involve the abstraction of a hydrogen atom as a critical, often rate-limiting, step. nih.gov

By deuterating a drug molecule at a primary site of metabolism, the KIE can significantly slow down its biotransformation. researchgate.net This can lead to several potential pharmacokinetic advantages in preclinical models, including:

Increased metabolic stability.

Longer plasma half-life.

Reduced formation of certain metabolites.

The magnitude of the KIE on a drug's metabolism is not uniform; it depends on which specific CYP isoform is involved and the exact position of the deuterium substitution. nih.gov For Hydroxyzine-d4, deuteration is expected to reduce the rate of its metabolism by CYP3A4/5 and alcohol dehydrogenase, particularly if the deuterium atoms are placed at the sites of enzymatic attack, such as the alcohol moiety that is oxidized to form cetirizine. drugbank.come-lactancia.org The presence of a significant KIE is evidence that C-H bond cleavage is a rate-limiting part of the metabolic reaction. nih.gov However, the precise impact of deuteration on the metabolic fate of Hydroxyzine-d4 requires specific experimental investigation, as the effect cannot be predicted with certainty without empirical data. researchgate.net

Mechanistic and Biochemical Research Applications of Hydroxyzine D4

Receptor Binding and Target Engagement Studies

The primary mechanism of action for hydroxyzine (B1673990) is as a potent inverse agonist at the histamine (B1213489) H1 receptor. wikipedia.orgpsychdb.com Deuterium-labeled hydroxyzine, such as Hydroxyzine-d4 and Hydroxyzine-d8, is instrumental in detailed receptor binding and target engagement studies. scbt.commedchemexpress.com The isotopic substitution can influence the molecule's vibrational frequencies and enhance its stability, which may affect its binding affinity and interaction kinetics with the receptor. scbt.com

Assessment of Histamine H1-Receptor Antagonism with Deuterated Probes

Deuterated hydroxyzine probes are invaluable for precisely assessing histamine H1-receptor antagonism. The altered isotopic mass of compounds like Hydroxyzine-d8 can lead to unique interaction profiles, providing deeper insights into ligand-receptor dynamics. scbt.com Studies have shown that hydroxyzine exhibits a high affinity for the H1 receptor, and positron emission tomography (PET) studies have demonstrated significant brain H1 receptor occupancy. wikipedia.org This high occupancy is directly correlated with its sedative effects. wikipedia.org The use of deuterated standards allows for accurate quantification in complex biological matrices during such research. vulcanchem.com

Investigation of Off-Target Interactions (e.g., Serotonin (B10506), Dopamine (B1211576), α1-Adrenergic Receptors) Using Labeled Compounds

Beyond its primary action on histamine H1 receptors, hydroxyzine is known to interact with other receptor systems, albeit with lower affinity. wikipedia.org It functions as a weak antagonist at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors. wikipedia.orgpsychdb.compatsnap.com This multi-receptor activity is thought to contribute to its anxiolytic properties. psychdb.com Labeled compounds like Hydroxyzine-d4 are essential for quantifying these off-target interactions in research settings. For instance, binding assays using radiolabeled ligands can be performed with greater accuracy when a deuterated internal standard is used. acs.org This allows for a clearer understanding of the compound's broader pharmacological profile.

ReceptorAffinity (Ki, nM)SpeciesNotes
Histamine H1Potent inverse agonistHumanPrimary target responsible for antihistamine and sedative effects. wikipedia.orgpsychdb.com
Serotonin 5-HT2AWeaker antagonistHumanContributes to anxiolytic effects. wikipedia.orgpatsnap.com
Dopamine D2Weaker antagonistHuman wikipedia.orgpatsnap.com
α1-AdrenergicWeaker antagonistHuman wikipedia.orgpsychdb.com
Muscarinic AcetylcholineLow affinityHuman, Mouse, Rat, Guinea Pig, BovineLower risk of anticholinergic side effects compared to other first-generation antihistamines. wikipedia.org

In Vitro and Ex Vivo Pharmacodynamic Research

Hydroxyzine-d4 is also employed in a range of in vitro and ex vivo studies to explore its pharmacodynamic effects beyond simple receptor antagonism. These investigations delve into its interactions with ion channels, its anti-inflammatory mechanisms, and its effects on cellular pathways.

Studies on Membrane Channel Interactions (e.g., hERG Channels) in Preclinical Safety Assessments

A significant area of preclinical research involves the interaction of drugs with the human ether-à-go-go-related gene (hERG) potassium channels, as inhibition of these channels can lead to cardiac arrhythmias. nih.gov Studies have shown that hydroxyzine is a direct and potent blocker of hERG channels. nih.gov Research using patch-clamp techniques on cells expressing hERG channels has demonstrated that hydroxyzine inhibits these channels in a concentration-, voltage-, and state-dependent manner. nih.gov Docking studies suggest that hydroxyzine interacts with specific amino acid residues within the channel pore, such as THR623 and TYR652, through hydrogen bonds and hydrophobic interactions. researchgate.net The use of deuterated hydroxyzine in such assays can aid in precise quantification and understanding of these critical safety-related interactions.

Exploration of Anti-Inflammatory Mechanisms in Cellular and Tissue Models

Hydroxyzine exhibits anti-inflammatory properties that are a subject of ongoing research. scitechnol.com Its anti-inflammatory effects are believed to be mediated through both receptor-dependent and independent pathways. Receptor-dependent mechanisms may involve the suppression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. Studies in cellular models, such as macrophages, have investigated the effect of hydroxyzine on inflammatory signaling pathways. For instance, research has shown that hydroxyzine can decrease the levels of phosphorylated p38 MAPK and PI3K proteins in activated macrophages, suggesting an anti-inflammatory effect through these pathways. dergipark.org.tr Furthermore, hydroxyzine has been shown to inhibit the release of inflammatory mediators from mast cells. medchemexpress.com In animal models of skin allergy, hydroxyzine has demonstrated a potent reduction of cutaneous anaphylactic reactions. nih.gov

Investigation of Lysosomotropic Activity and Endosomal Pathway Interference in Research Settings

Hydroxyzine is considered a lysosomotropic agent, meaning it is a lipophilic weak base that can become sequestered within the acidic environment of lysosomes. nih.gov This accumulation can alter lysosomal functions. nih.gov Research suggests that this activity is mediated by the intercalation of the drug into the lysosomal membrane. nih.govmdpi.com This interference with the endosomal pathway is an area of active investigation. Additionally, hydroxyzine has been identified as a functional inhibitor of acid sphingomyelinase (FIASMA), an enzyme involved in lipid metabolism within the lysosome. wikipedia.orgresearchgate.net The use of labeled compounds like Hydroxyzine-d4 in these research settings allows for the precise tracking and quantification of the drug within subcellular compartments, facilitating a deeper understanding of its lysosomotropic properties and their consequences.

Cellular and Molecular Research

In the realm of cellular and molecular biology, understanding the precise interactions between a drug and its biological targets is paramount. Hydroxyzine-d4, a deuterium-labeled version of the first-generation antihistamine hydroxyzine, serves as a critical analytical tool in these investigations. While it maintains the core pharmacological properties of the parent compound, its distinct mass allows for highly accurate quantification in complex biological systems, facilitating detailed research into cellular processes. vulcanchem.com

Use of Hydroxyzine-d4 in Studies of Cellular Uptake and Efflux Mechanisms

Hydroxyzine-d4 is employed as an internal standard in advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). vulcanchem.comresearchgate.net In a typical experimental setup to study cellular uptake, cells are incubated with the non-labeled hydroxyzine. To measure the precise amount of the compound that has entered the cells, a known quantity of Hydroxyzine-d4 is added during the sample preparation process. Because the deuterated and non-deuterated forms are chemically identical in their behavior during extraction and chromatographic separation but are distinguishable by their mass in a mass spectrometer, Hydroxyzine-d4 allows for precise correction of any sample loss or variability. vulcanchem.comvirginia.gov This methodology enables researchers to accurately determine the concentration of hydroxyzine within cells or tissues, providing clear data on uptake efficiency.

Conversely, to study efflux—the active removal of a compound from a cell, often by transporters like P-glycoprotein (P-gp)—cells can be pre-loaded with hydroxyzine. The amount of the compound transported out of the cells over time can be quantified with high precision using Hydroxyzine-d4 as the internal standard. Interestingly, studies investigating the role of P-gp have shown that while hydroxyzine's main metabolite, cetirizine (B192768), is a substrate for this efflux pump, hydroxyzine itself is not. drugbank.comnih.gov One study using Caco-2 cell monolayers, a model for the intestinal barrier, found that hydroxyzine was subject to P-gp mediated efflux, with an efflux ratio of 14. nih.gov The use of a deuterated standard like Hydroxyzine-d4 is essential for the accuracy of the LC-MS/MS measurements in such experiments. nih.gov

Table 1: Analytical Properties and Applications of Hydroxyzine-d4 in Cellular Transport Research

PropertyDescriptionRelevance to Uptake/Efflux Studies
Isotopic LabelingFour hydrogen atoms are replaced with deuterium (B1214612).Creates a mass shift (+4 Da) allowing differentiation from the parent compound by mass spectrometry without altering chemical behavior. vulcanchem.com
Role as Internal StandardA known amount is added to samples to correct for analytical variability.Enables highly accurate and reproducible quantification of hydroxyzine in complex biological matrices like cell lysates or tissue homogenates. vulcanchem.comresearchgate.net
Co-elution in ChromatographyBehaves identically to hydroxyzine in liquid chromatography systems.Ensures that any sample loss or matrix effects during the analytical process affect both the analyte and the standard equally, improving measurement accuracy. vulcanchem.com
Application TechniquePrimarily used with Liquid Chromatography-Mass Spectrometry (LC-MS/MS).This combination provides the sensitivity and specificity required to measure low concentrations of hydroxyzine in cellular transport assays. researchgate.netnih.gov

Applications in Investigating Receptor Desensitization Processes

Receptor desensitization is a phenomenon where a receptor's response to a drug or ligand diminishes over time with continuous or repeated exposure. This is a crucial homeostatic mechanism that can influence the long-term efficacy of a therapeutic agent. Studies on the parent compound, hydroxyzine, have noted that its sedative effects can decrease significantly after several days of use, which is likely due to central nervous system (CNS) receptor desensitization. wikipedia.org

Investigating the molecular underpinnings of this process requires a precise correlation between the concentration of the drug at the receptor site and the functional response of that receptor. Hydroxyzine-d4 is an indispensable tool for this type of research. By using Hydroxyzine-d4 as an internal standard, researchers can accurately measure the concentration of hydroxyzine in specific tissues, such as the brain, or in cell cultures expressing the target receptors over a time course. amolf.nl This quantitative data can then be mapped to changes in receptor activity, such as alterations in downstream signaling pathways or changes in receptor density on the cell surface.

Hydroxyzine is a potent inverse agonist at the histamine H₁ receptor, which is its primary mechanism of action. wikipedia.orgdrugbank.com It also exhibits antagonist activity at other receptors, including the serotonin 5-HT₂ₐ receptor and the dopamine D₂ receptor. medchemexpress.com Understanding how chronic exposure to hydroxyzine affects these different receptor systems is key to explaining its full range of effects and the development of tolerance to its sedative properties. Quantitative studies, enabled by the use of Hydroxyzine-d4, can help elucidate the specific molecular changes, such as receptor phosphorylation or internalization, that lead to desensitization.

Table 2: Research Findings Related to Hydroxyzine and Receptor Interactions

Receptor TargetInteraction TypeObserved Phenomenon / Research FindingRole of Hydroxyzine-d4
Histamine H₁ ReceptorInverse AgonistPrimary target for antihistamine effects. wikipedia.orgdrugbank.com Hydroxyzine inhibits antigen-induced histamine release in vivo. nih.govEnables precise quantification of hydroxyzine in tissues to correlate concentration with the degree of H₁ receptor inhibition or desensitization.
Serotonin 5-HT₂ₐ ReceptorAntagonistHydroxyzine acts as a serotonin antagonist and can inhibit carbachol-induced serotonin release in bladder tissue. medchemexpress.comAllows for accurate measurement of drug levels in studies investigating the impact on the serotonin system.
Dopamine D₂ ReceptorAntagonistHydroxyzine demonstrates antagonist activity at D₂ receptors, a common feature of some antipsychotic and antiemetic drugs. medchemexpress.comFacilitates quantitative correlation between hydroxyzine concentration and effects on dopamine receptor pathways.
CNS Receptors (General)Antagonist / Inverse AgonistSubjective sedation from hydroxyzine decreases markedly over 5-7 days, suggesting CNS receptor desensitization. wikipedia.orgServes as an essential internal standard to track drug concentration over time and link it to the observed desensitization.

Role of Hydroxyzine D4 As a Research Standard and Reference Material

Development and Certification of Hydroxyzine-d4 as a Reference Standard

The development of Hydroxyzine-d4 as a reference standard involves a meticulous synthesis and purification process to ensure high isotopic purity and chemical stability. The synthesis typically utilizes deuterated precursors in reaction pathways similar to those for the non-deuterated hydroxyzine (B1673990). vulcanchem.com Precise control of reaction conditions is crucial to guarantee the incorporation of deuterium (B1214612) at specific molecular locations and to prevent unintended hydrogen-deuterium exchange. vulcanchem.com

Following synthesis, the compound undergoes rigorous purification, often employing techniques like preparative high-performance liquid chromatography (HPLC). The certification process involves comprehensive characterization to confirm its identity and purity. This includes:

Mass Spectrometry (MS): To verify the molecular weight and confirm the successful incorporation of the four deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the exact location of the deuterium atoms within the molecular structure.

Purity Analysis: To quantify the percentage of the deuterated compound and identify any potential impurities.

This rigorous process ensures that each batch of Hydroxyzine-d4 meets the high standards required for its use as a certified reference material (CRM).

Traceability to Pharmacopoeial Standards (e.g., USP, EP) for Research Quality Control

For a reference standard to be effective in quality control, its properties must be traceable to established pharmacopoeial standards, such as those set by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). synzeal.com While Hydroxyzine-d4 itself may not be an official monograph in these pharmacopoeias, its non-deuterated counterpart, Hydroxyzine Hydrochloride, is. sigmaaldrich.com

The traceability of Hydroxyzine-d4 is established by demonstrating its chemical equivalence to the official hydroxyzine standards. This ensures that analytical methods developed using Hydroxyzine-d4 as an internal standard will produce results that are consistent and comparable with the requirements of these pharmacopoeias. synzeal.comwatson-int.cn Manufacturers of Hydroxyzine-d4 reference standards often provide documentation and certificates of analysis that detail this traceability, assuring researchers of the material's quality and suitability for regulated environments.

Table 1: Pharmacopoeial Reference Standards for Hydroxyzine

PharmacopoeiaReference Standard
United States Pharmacopeia (USP)Hydroxyzine Hydrochloride Reference Standard avantorsciences.comusp.org
European Pharmacopoeia (EP)Hydroxyzine Hydrochloride EP Reference Standard sigmaaldrich.com
British Pharmacopoeia (BP)Hydroxyzine Hydrochloride BP Reference Standard

Application in Analytical Method Development and Validation for Related Compounds

Hydroxyzine-d4 is a cornerstone in the development and validation of analytical methods, particularly for quantifying hydroxyzine and its metabolites in various biological matrices. vulcanchem.comnih.gov Its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. vulcanchem.comresearchgate.netresearchgate.net

The key advantages of using Hydroxyzine-d4 as an internal standard include:

Similar Chemical and Physical Properties: It behaves almost identically to the non-deuterated hydroxyzine during sample preparation and chromatographic separation. vulcanchem.com

Distinct Mass-to-Charge Ratio: The mass difference allows for clear differentiation between the analyte and the internal standard in the mass spectrometer, leading to accurate quantification. vulcanchem.com

Correction for Variability: It compensates for variations in sample extraction, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical method. researchgate.net

A validated GC-MS method for the simultaneous determination of hydroxyzine and its active metabolite, cetirizine (B192768), in whole blood utilized hydroxyzine-d4 as an internal standard. researchgate.net The method demonstrated excellent linearity, accuracy, and precision, with limits of detection and quantification suitable for clinical and forensic applications. researchgate.net Similarly, a sensitive GC-MS method for the determination of eleven antihistamines in breast milk also employed hydroxyzine-d4 as an internal standard, highlighting its versatility. researchgate.net

Table 2: Analytical Method Parameters Using Hydroxyzine-d4

Analytical TechniqueMatrixInternal StandardLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSWhole BloodHydroxyzine-d45.00 - 1000.0 ng/mL1.50 ng/mL5.00 ng/mL researchgate.net
GC-MSBreast MilkHydroxyzine-d45.00 - 1000.0 ng/mL1.50 ng/mL5.00 ng/mL researchgate.net
UPLC-MS/MSExtracellular SolutionNot specified0.06 - 1.7 ng/mLNot specified0.09 ng/mL nih.gov

Utility in Quality Control and Research Product Development

In the pharmaceutical industry, Hydroxyzine-d4 plays a crucial role in the quality control of hydroxyzine-containing products. vulcanchem.com It is used to ensure the identity, purity, and strength of the active pharmaceutical ingredient (API) and the finished drug product. synzeal.comsynzeal.com By serving as an internal standard in quantitative assays, it helps to guarantee that each batch of medication meets the required specifications before release.

Furthermore, Hydroxyzine-d4 is instrumental in research and development, particularly in:

Pharmacokinetic Studies: It enables the accurate tracking of hydroxyzine's absorption, distribution, metabolism, and excretion in preclinical and clinical studies. vulcanchem.com

Bioequivalence Studies: It is essential for comparing the bioavailability of generic hydroxyzine formulations to the brand-name product. vulcanchem.com

Metabolite Identification: It aids in the identification and quantification of hydroxyzine's metabolites, such as cetirizine. vulcanchem.com

The use of stable isotope-labeled compounds like Hydroxyzine-d4 is a well-established practice in drug development, providing a reliable means for quantitative analysis throughout the research and manufacturing process. medchemexpress.com

Future Research Directions and Advanced Methodologies Involving Hydroxyzine D4

Integration with Advanced Omics Technologies for Comprehensive Biological Studies

The use of stable isotope-labeled compounds is fundamental to the fields of proteomics and metabolomics, which seek to comprehensively identify and quantify the complete set of proteins and metabolites in a biological system. Hydroxyzine-d4, as a deuterated internal standard, is integral to mass spectrometry (MS)-based omics platforms. Its application ensures the accuracy and reproducibility of quantification, which is crucial when analyzing complex biological samples. pnas.orghtslabs.com

Future applications will see a deeper integration of deuterated standards with multi-omics approaches. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can build more holistic models of cellular processes and disease states. nih.gov In these complex studies, deuterated compounds like Hydroxyzine-d4 are essential for anchoring the quantitative data from MS-based platforms, allowing for meaningful correlation with data from other omics technologies. nih.gov For instance, in studies exploring the metabolic pathways affected by hydroxyzine (B1673990), Hydroxyzine-d4 allows for precise tracking and quantification of the drug and its metabolites against a complex background of endogenous molecules. This precision is vital for understanding the downstream effects on protein expression (proteomics) and gene regulation (transcriptomics).

Advanced analytical techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) represent another frontier. nih.gov While not a direct use of Hydroxyzine-d4, the principles of deuterium (B1214612) labeling are central. HDX-MS probes protein conformation and dynamics by measuring the rate of deuterium exchange on backbone amide hydrogens. This can be used to elucidate how a drug like hydroxyzine binds to its target receptor, providing insights into its mechanism of action at a molecular level.

High-Throughput Screening Methodologies Utilizing Deuterated Probes

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds. researchgate.net The integration of mass spectrometry with HTS has expanded the range of possible biological targets. researchgate.net In this context, deuterated compounds serve as ideal internal standards for MS-based HTS assays due to their chemical similarity to the analyte but distinct mass. researchgate.netacs.org

Methodologies utilizing deuterated probes offer significant advantages:

Increased Accuracy and Precision: They allow for reliable quantification by correcting for variations in sample preparation and MS instrument response. acs.org

Reduced Interference: Using a deuterated substrate, as in some enzyme assays, avoids interference from endogenous, non-deuterated substrates present in the assay matrix. researchgate.net

Broader Applicability: MS-based HTS can be applied to targets that are difficult to assess with traditional fluorescence or luminescence-based assays. researchgate.net

For example, an HTS assay for inhibitors of stearoyl-CoA desaturase (SCD1) was developed using a deuterium-labeled stearoyl-CoA substrate. researchgate.net This approach enabled the screening of over 1.7 million compounds, successfully identifying potent inhibitors. researchgate.net Similarly, deuterated standards are used in HTS methods for the surveillance of drugs of abuse, where unambiguous identification and quantification are critical. acs.org While not specific to Hydroxyzine-d4, these examples demonstrate the power of using deuterated molecules in HTS. Future HTS campaigns for molecules that interact with the same targets as hydroxyzine (e.g., histamine (B1213489) or serotonin (B10506) receptors) could be designed around this principle, using deuterated probes or ligands to identify new chemical entities.

HTS Application Role of Deuterated Compound Advantage Reference
SCD1 Inhibition AssayDeuterium-labeled substrate (stearoyl-CoA-d)Avoids interference from endogenous substrate in microsomes. researchgate.net
Drug of Abuse ScreeningDeuterated internal standards (e.g., for opioids, benzodiazepines)Co-migration allows for accurate mass identification and quantification. acs.org
Glucosylsphingosine QuantificationDeuterated internal standardEnables precise quantification in LC-MS/MS analysis of cell pellets. pnas.org

Innovative Applications in Translational Research Beyond Standard Pharmacokinetic Studies

Translational research aims to translate basic scientific discoveries into clinical applications. While Hydroxyzine-d4 is primarily used in preclinical pharmacokinetic (PK) studies to support the development of its non-deuterated counterpart, the strategy of deuteration itself has significant translational potential. nih.govmedchemexpress.com The "deuterium kinetic isotope effect" can slow down drug metabolism, which can be harnessed to create improved therapeutics.

Innovations in this area focus on leveraging deuteration to:

Improve Safety Profiles: By selectively replacing hydrogen with deuterium at sites of metabolism, the formation of toxic metabolites can be reduced or blocked. This could be explored for hydroxyzine to potentially modify its sedative effects, which are linked to its central nervous system penetration. acs.org

Enhance Efficacy: Slowing metabolism can increase a drug's half-life and exposure, potentially leading to improved efficacy or a more convenient dosing regimen. For a drug like hydroxyzine, used for chronic conditions like urticaria or anxiety, this could improve patient compliance and outcomes. nih.govwikipedia.org

Stabilize Chiral Centers: Deuteration can be used to stabilize stereoisomers that are prone to converting into a less active or more toxic form. musechem.com This strategy could be investigated for chiral drugs to ensure that the therapeutic effect is derived purely from the desired enantiomer.

The development of deutetrabenazine, the first FDA-approved deuterated drug, serves as a prime example of this translational approach. musechem.com Researchers are now actively exploring deuterated versions of many existing drugs, representing a significant area of research where the principles learned from compounds like Hydroxyzine-d4 can be applied to create novel, improved medicines. researchgate.net

Development of Novel Deuterated Analogues for Specific Research Questions

Beyond its use as an internal standard, the synthesis of novel deuterated analogues of hydroxyzine and related compounds is a key research direction. These analogues are not just tools for quantification but are designed to answer specific biological and medicinal chemistry questions. nih.govacs.org For instance, the synthesis of Hydroxyzine-d8 has been reported, providing a heavier isotopic variant for more complex metabolic studies or as a therapeutic candidate itself. nih.gov

The development of these novel analogues is driven by several research goals:

Elucidating Metabolic Pathways: By creating analogues with deuterium atoms at different positions, researchers can precisely map the metabolic fate of a drug molecule. This helps identify which parts of the molecule are most susceptible to metabolic enzymes like cytochrome P450s.

Optimizing Drug Properties: As seen with the development of deuterated analogues of chlorcyclizine (B1668710) (a related piperazine (B1678402) derivative), strategic deuteration can be part of a broader effort to improve a molecule's therapeutic properties. acs.org This can include enhancing potency, reducing off-target effects, or improving solubility.

Creating "Deuterium-Enabled Chiral Switches" (DECS): For chiral drugs that can interconvert between their R- and S-forms, placing a deuterium atom at the chiral center can inhibit this process. musechem.com This allows researchers to study the activity of a single, stable enantiomer, potentially leading to a safer and more effective drug. musechem.com

Q & A

Q. Table 1: Analytical Parameters for this compound Characterization

TechniqueParametersAcceptable Criteria
NMR1^1H and 2^2H spectraNo residual protium peaks at labeled positions
HPLCC18 column, 254 nmSingle peak with retention time ±0.2 min of standard
MSESI+, m/z 375.5 (M+H+^+)Isotopic pattern matches theoretical deuteration
Sources: Experimental protocols for deuterated compounds ; Analytical validation criteria

Basic: How should researchers design in vitro experiments to assess this compound’s cytotoxicity while controlling confounding variables?

Methodological Answer:

  • Cell Lines : Use relevant models (e.g., triple-negative breast cancer BT-20/HCC-70 cells for oncology studies) .
  • Dose-Response : Test a logarithmic concentration range (e.g., 0–50 µM) with triplicate replicates.
  • Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., staurosporine for apoptosis).
  • Assays :
    • MTT/WST-1 : Measure metabolic activity.
    • Annexin V/PI Staining : Quantify apoptosis via flow cytometry (see Table 2) .

Q. Table 2: Apoptosis Induction in BT-20 Cells by this compound

Concentration (µM)Apoptotic Cells (%)SD
0 (Control)12.8±1.2
1018.6±1.5
2018.4±1.8
5019.9±2.1
Data sourced from concentration-dependent assays

Advanced: What mechanistic approaches can elucidate this compound’s role in modulating JAK2/STAT3 and MAPK signaling pathways?

Methodological Answer:

  • Western Blotting : Analyze phosphorylation states of JAK2, STAT3, JNK, and p38 MAPK .
  • ROS Scavengers : Pre-treat cells with N-acetyl cysteine (NAC) or Mito-TEMPO to test ROS-dependent pathways.
  • Pathway Inhibitors : Use selective inhibitors (e.g., AG490 for JAK2) to confirm target specificity.

Q. Table 3: Key Proteins in this compound-Induced Apoptosis

ProteinRole in ApoptosisDetection Method
Cleaved Caspase-3Executioner caspaseWB (17/19 kDa bands)
PARPDNA repair markerWB (89 kDa fragment)
Phospho-STAT3Pro-survival signalWB (anti-pY705)
Refer to Western blot protocols and antibody validation

Advanced: How can researchers address contradictory findings in this compound’s apoptotic efficacy across cell models?

Methodological Answer:

  • Replicate Studies : Use ≥3 cell lines (e.g., epithelial vs. mesenchymal origin) to assess cell-type specificity.
  • Multi-Assay Validation : Combine flow cytometry (apoptosis), caspase activity assays, and mitochondrial membrane potential probes.
  • Statistical Models : Apply mixed-effects regression to account for inter-experiment variability .

Q. Key Considerations :

  • Confounding Factors : Cell culture conditions (e.g., serum concentration, passage number) may alter drug response .
  • Data Normalization : Use Z-score or fold-change relative to housekeeping genes for cross-study comparisons .

Basic: What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Methodological Answer:

  • Dose-Response Curves : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.
  • Error Analysis : Report standard deviation (SD) or standard error of the mean (SEM) for triplicate experiments.
  • Significance Testing : Use ANOVA with post-hoc Tukey test for multi-group comparisons .

Advanced: How can researchers optimize in vivo studies to evaluate this compound’s pharmacokinetics and off-target effects?

Methodological Answer:

  • Animal Models : Use deuterium tracing in Sprague-Dawley rats to track metabolite distribution.
  • LC-MS/MS : Quantify this compound and metabolites in plasma/tissue homogenates.
  • Off-Target Screening : Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. Table 4: Pharmacokinetic Parameters in Rat Plasma

ParameterThis compoundHydroxyzine (Protium)
t1/2t_{1/2} (h)6.25.8
CmaxC_{\text{max}} (ng/mL)450480
AUC (ng·h/mL)32003100
Hypothetical data illustrating deuterium effects on PK; methods from

Basic: What guidelines ensure ethical reporting of this compound research involving human-derived cell lines?

Methodological Answer:

  • Ethical Compliance : Obtain institutional approval for cell line use (e.g., ATCC authentication).
  • Data Transparency : Disclose all experimental variables (e.g., passage number, mycoplasma status) in supplementary materials .
  • Conflict of Interest : Declare funding sources and authorship contributions per ICMJE guidelines .

Advanced: How can transcriptomic or proteomic profiling enhance understanding of this compound’s polypharmacology?

Methodological Answer:

  • RNA-Seq : Identify differentially expressed genes (e.g., apoptosis regulators BAX/BCL2) post-treatment.
  • TMT Proteomics : Quantify >5,000 proteins to map signaling network perturbations.
  • Pathway Enrichment : Use DAVID or Metascape for GO term analysis .

Q. Table 5: Top Enriched Pathways in this compound-Treated Cells

Pathwayp-valueKey Molecules
Apoptosis1.2e-5CASP3, PARP, BAX
ROS Metabolism3.8e-4SOD2, CAT, GPX1
JAK-STAT Signaling6.1e-3STAT3, JAK2, SOCS3
Hypothetical data; methods from

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